Rock-IN-D1
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Overview
Description
Rock-IN-D1 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). This compound is primarily used in scientific research to study the role of ROCK in various cellular processes. ROCK is involved in regulating the actin cytoskeleton, cell motility, proliferation, and apoptosis, making this compound a valuable tool in understanding these biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rock-IN-D1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization, filtration, and chromatography. The final product is then subjected to quality control tests to confirm its chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions
Rock-IN-D1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Rock-IN-D1 is widely used in scientific research due to its ability to inhibit ROCK activity. Some of its applications include:
Chemistry: Used to study the role of ROCK in chemical reactions and molecular interactions.
Biology: Helps in understanding cellular processes such as migration, adhesion, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in diseases like cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Rock-IN-D1 exerts its effects by inhibiting the activity of ROCK. This inhibition occurs through the binding of this compound to the active site of ROCK, preventing its interaction with downstream targets. The inhibition of ROCK leads to changes in the actin cytoskeleton, affecting cell shape, motility, and other cellular functions. The molecular targets and pathways involved include the RhoA/ROCK signaling pathway, which plays a crucial role in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Rock-IN-D1 include:
Fasudil: Another ROCK inhibitor used in the treatment of cerebral vasospasm and other cardiovascular conditions.
Y-27632: A well-known ROCK inhibitor used in various research studies.
H-1152: A potent ROCK inhibitor with higher specificity compared to other inhibitors.
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting ROCK. This makes it a valuable tool for studying ROCK-related pathways and developing potential therapeutic agents. Its unique chemical structure and binding affinity distinguish it from other ROCK inhibitors .
Properties
Molecular Formula |
C22H27N5O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[2-[2-(dimethylamino)ethylsulfanyl]-4-(1H-pyrazol-4-yl)phenyl]-3-[(3-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C22H27N5O2S/c1-27(2)9-10-30-21-12-17(18-14-24-25-15-18)7-8-20(21)26-22(28)23-13-16-5-4-6-19(11-16)29-3/h4-8,11-12,14-15H,9-10,13H2,1-3H3,(H,24,25)(H2,23,26,28) |
InChI Key |
IGTJZYRLVIENQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.